molecular formula C17H12INO4 B6082541 4-iodophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

4-iodophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

Cat. No. B6082541
M. Wt: 421.18 g/mol
InChI Key: LPRJUPLZYHJFBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-iodophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate, also known as IDIPP, is a chemical compound that has gained significant attention in scientific research. This compound has shown potential in various fields, including medicinal chemistry, drug discovery, and biological studies.

Mechanism of Action

The mechanism of action of 4-iodophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate involves its ability to inhibit DPP-4, which is an enzyme that cleaves incretin hormones. Inhibition of DPP-4 leads to increased levels of incretin hormones, which in turn promotes insulin secretion and reduces blood glucose levels. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
This compound has been shown to have significant effects on glucose homeostasis and insulin secretion. It has also been shown to induce apoptosis in cancer cells and inhibit cancer cell proliferation. Additionally, this compound has been shown to have anti-inflammatory effects, as it reduces the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 4-iodophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate in lab experiments is its potency as a DPP-4 inhibitor. However, one limitation is its relatively low solubility in water, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several potential future directions for the study of 4-iodophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate. One area of interest is the development of this compound analogs with improved solubility and bioavailability. Another direction is the investigation of this compound’s potential as an antitumor agent in vivo. Additionally, further studies are needed to elucidate the full mechanism of action of this compound and its effects on other physiological processes.

Synthesis Methods

4-iodophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate can be synthesized using a multistep process that involves the reaction of 4-iodophenylacetic acid with isatin in the presence of a coupling reagent. The resulting intermediate is then reacted with 3-bromo-2-hydroxypropyl trifluoromethanesulfonate to yield this compound.

Scientific Research Applications

4-iodophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate has been extensively studied for its potential use in medicinal chemistry and drug discovery. It has shown promise as a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose homeostasis. This compound has also been studied for its potential use as an antitumor agent, as it has shown cytotoxic activity against various cancer cell lines.

properties

IUPAC Name

(4-iodophenyl) 3-(1,3-dioxoisoindol-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12INO4/c18-11-5-7-12(8-6-11)23-15(20)9-10-19-16(21)13-3-1-2-4-14(13)17(19)22/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRJUPLZYHJFBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)OC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12INO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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